molecular formula C13H12O3 B11887873 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid

Cat. No.: B11887873
M. Wt: 216.23 g/mol
InChI Key: UFQDUVIUHQINLW-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydroxymethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxymethyl and acetic acid groups.

    Hydroxymethylation: Naphthalene is first hydroxymethylated using formaldehyde and a base, such as sodium hydroxide, to form 4-(Hydroxymethyl)naphthalene.

    Acetic Acid Introduction: The hydroxymethylated naphthalene is then reacted with bromoacetic acid in the presence of a base, such as potassium carbonate, to introduce the acetic acid group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-(Carboxy)naphthalen-2-yl)acetic acid.

    Reduction: 2-(4-(Hydroxymethyl)naphthalen-2-yl)ethanol.

    Substitution: 2-(4-(Substituted)naphthalen-2-yl)acetic acid derivatives.

Scientific Research Applications

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying biological processes involving naphthalene derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The naphthalene core can intercalate into hydrophobic regions of proteins and membranes, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylacetic acid: A compound with a similar structure but lacking the hydroxymethyl group.

    4-(Hydroxymethyl)naphthalene: A compound with a similar structure but lacking the acetic acid group.

    Naphthalene-2-carboxylic acid: A compound with a similar structure but with a carboxylic acid group instead of the acetic acid group.

Uniqueness

2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid is unique due to the presence of both the hydroxymethyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-[4-(hydroxymethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H12O3/c14-8-11-6-9(7-13(15)16)5-10-3-1-2-4-12(10)11/h1-6,14H,7-8H2,(H,15,16)

InChI Key

UFQDUVIUHQINLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)CC(=O)O

Origin of Product

United States

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